4,4'-Oxybis(benzenesulfonyl hydrazide)
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[4-(hydrazinesulfonyl)phenoxy]benzenesulfonohydrazide | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C12H14N4O5S2/c13-15-22(17,18)11-5-1-9(2-6-11)21-10-3-7-12(8-4-10)23(19,20)16-14/h1-8,15-16H,13-14H2 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOCQTNZUPTTEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NN)S(=O)(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O5S2 | |
| Record name | DIPHENYLOXIDE-4,4'-DISULFONYL HYDRAZIDE | |
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DSSTOX Substance ID |
DTXSID7026499 | |
| Record name | 4,4'-Oxybis(benzenesulfohydrazide) | |
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Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Diphenyloxide-4,4'-disulfonyl hydrazide appears as a colorless, crystalline solid with a geranium-like odor. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. Moderately toxic by ingestion, inhalation and skin absorption. Readily ignited by sparks or flames and burns intensely and persistently., Dry Powder; Liquid; Other Solid, White odorless solid; [HSDB] Fine, white powder; [ACGIH], A colorless, crystalline solid with a geranium-like odor. | |
| Record name | DIPHENYLOXIDE-4,4'-DISULFONYL HYDRAZIDE | |
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| Record name | Benzenesulfonic acid, 4,4'-oxybis-, 1,1'-dihydrazide | |
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| Record name | p,p'-Oxybis(benzenesulfonyl hydrazide) | |
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| Record name | P, P' OXYBIS(BENZENESULFONYL HYDRAZIDE) | |
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Solubility |
Soluble in acetone; moderately soluble in ethanol and polyethylene glycols; insoluble in water and gasoline | |
| Record name | p,p'-Oxybis(benzenesulfonyl hydrazide) | |
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Density |
1.52 | |
| Record name | p,p'-Oxybis(benzenesulfonyl hydrazide) | |
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Vapor Density |
1.52 | |
| Record name | P, P' OXYBIS(BENZENESULFONYL HYDRAZIDE) | |
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Vapor Pressure |
6.91x10-11 mmHg (est) | |
| Record name | P, P' OXYBIS(BENZENESULFONYL HYDRAZIDE) | |
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Color/Form |
Fine white crystalline powder | |
CAS No. |
80-51-3 | |
| Record name | DIPHENYLOXIDE-4,4'-DISULFONYL HYDRAZIDE | |
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| Record name | p,p'-Oxybis(benzenesulfonyl hydrazide) | |
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| Record name | Benzenesulfonic acid, 4,4'-oxybis-, 1,1'-dihydrazide | |
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| Record name | 4,4'-Oxybis(benzenesulfohydrazide) | |
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| Record name | 4,4'-oxydi(benzenesulphonohydrazide) | |
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| Record name | BENZENESULFONIC ACID, 4,4'-OXYBIS-, DIHYDRAZIDE | |
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| Record name | p,p'-Oxybis(benzenesulfonyl hydrazide) | |
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Melting Point |
150-160 °C (decomposes), 302-320 °F | |
| Record name | p,p'-Oxybis(benzenesulfonyl hydrazide) | |
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Synthetic Methodologies and Chemical Functionalization
Established Synthetic Routes for 4,4'-Oxybis(benzenesulfonyl hydrazide)
The industrial production of 4,4'-Oxybis(benzenesulfonyl hydrazide) is predominantly achieved through a two-step process. The first step involves the formation of the precursor, 4,4'-Oxybis(benzenesulfonyl chloride), which is then reacted with hydrazine (B178648) to yield the final product.
Reaction of 4,4'-Oxybis(benzenesulfonyl chloride) with Hydrazine: Process Parameters and Yield Optimization
The most common and economically viable method for synthesizing 4,4'-Oxybis(benzenesulfonyl hydrazide) involves the reaction of 4,4'-Oxybis(benzenesulfonyl chloride) with hydrazine hydrate (B1144303). This reaction is typically carried out in an aqueous medium. Key to maximizing the yield and ensuring the quality of the final product is the stringent control of various process parameters.
The reaction of diphenyl ether with an excess of chlorosulfonic acid produces 4,4'-oxydibenzenesulfonyl chloride, which is then reacted with hydrazine hydrate to form 4,4'-Oxybis(benzenesulfonyl hydrazide). The hydrochloric acid generated as a byproduct can be neutralized by an excess of hydrazine hydrate or by the addition of other bases like ammonia (B1221849) or sodium hydroxide.
Precise control over the stoichiometry of the reactants and the reaction temperature is paramount for the successful synthesis of 4,4'-Oxybis(benzenesulfonyl hydrazide).
Stoichiometric Control: A molar excess of hydrazine is crucial to ensure the complete conversion of the sulfonyl chloride and to neutralize the hydrochloric acid formed during the reaction. google.com Research has indicated that the optimal molar ratio of hydrazine hydrate to 4,4'-Oxybis(benzenesulfonyl chloride) is between 4.0 and 6.0, with a more preferred range of 4.2 to 4.8. google.com If the molar ratio is too low, the reaction rate slows down, leading to decreased productivity. Conversely, an excessively high ratio necessitates the treatment and recovery of surplus hydrazine. google.com To enhance cost-effectiveness, ammonia can be used in conjunction with hydrazine hydrate. In such cases, the molar ratio of ammonia to 4,4'-Oxybis(benzenesulfonyl chloride) is typically between 2.0 and 3.0, which allows for a reduction in the molar ratio of hydrazine hydrate to a range of 2.0 to 2.5. google.com
Temperature Regimes: The reaction temperature significantly influences both the reaction rate and the final product's quality. The optimal temperature range for the reaction is generally maintained between 10°C and 70°C, with a more favorable range being 20°C to 50°C. google.com Temperatures below this range can lead to a sluggish reaction and the formation of smaller crystals, thereby reducing production efficiency. google.com Conversely, temperatures exceeding this range can cause decomposition of the product, resulting in a lower yield and diminished economic viability. google.com A common industrial practice involves maintaining the temperature at around 30-40°C.
| Parameter | General Range | Optimal Range | Rationale |
|---|---|---|---|
| Molar Ratio (Hydrazine Hydrate : Sulfonyl Chloride) | 4.0 - 6.0 | 4.2 - 4.8 | Ensures complete reaction and neutralizes HCl byproduct. google.com |
| Reaction Temperature | 10 - 70 °C | 20 - 50 °C | Balances reaction rate and product stability. google.com |
Ensuring the purity of the synthesized 4,4'-Oxybis(benzenesulfonyl hydrazide) is critical for its performance in subsequent applications. Various analytical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation and purity assessment of the final product. These techniques provide detailed information about the molecular structure, allowing for the identification of the desired compound and the detection of any residual starting materials or byproducts.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for determining the purity of non-volatile organic compounds. For sulfonyl hydrazides and related compounds, HPLC can be used to quantify the amount of the active compound and to separate it from any impurities. A typical method would involve using a suitable stationary phase and a mobile phase that allows for the efficient separation of the components, with detection often performed using a UV detector. The purity of related compounds like 4-Hydrazinobenzenesulfonic acid is routinely determined by HPLC, indicating its applicability to 4,4'-Oxybis(benzenesulfonyl hydrazide).
Alternative Routes via Sulfonation and Subsequent Transformations
An alternative synthetic pathway to 4,4'-Oxybis(benzenesulfonyl hydrazide) involves the initial sulfonation of diphenyl ether. In this method, diphenyl ether is first sulfonated using concentrated sulfuric acid. The resulting 4,4'-oxydibenzenesulfonic acid is then converted to the corresponding sulfonyl chloride by reacting it with a chlorinating agent such as phosphorus oxychloride. Finally, the 4,4'-Oxybis(benzenesulfonyl chloride) is reacted with hydrazine hydrate, often in the presence of aqueous ammonia, to yield the desired product.
Advanced Chemical Functionalization and Polymeric Derivatives of Sulfonyl Hydrazides
The chemical structure of sulfonyl hydrazides allows for further functionalization, leading to the development of novel materials with tailored properties. One area of interest is the synthesis of polymeric derivatives.
Synthesis of Methacryloyloxybis(benzenesulfonyl hydrazide) (MAOBSH)
The synthesis of Methacryloyloxybis(benzenesulfonyl hydrazide) (MAOBSH) represents an example of the chemical functionalization of a sulfonyl hydrazide. While a direct synthesis for MAOBSH is not extensively documented, its preparation can be inferred from established reactions of sulfonyl hydrazides and the synthesis of similar polymeric monomers. The synthesis would likely involve the reaction of 4,4'-Oxybis(benzenesulfonyl hydrazide) with methacryloyl chloride.
In this proposed synthesis, the nucleophilic nitrogen atoms of the hydrazide groups in 4,4'-Oxybis(benzenesulfonyl hydrazide) would attack the electrophilic carbonyl carbon of methacryloyl chloride. This reaction would result in the formation of an amide linkage and the elimination of hydrochloric acid. The presence of a base is typically required to neutralize the HCl byproduct. The resulting MAOBSH monomer contains a polymerizable methacrylate (B99206) group, allowing it to be incorporated into polymer chains through standard polymerization techniques. This functionalization opens up possibilities for creating polymers with pendant sulfonyl hydrazide moieties, which can have applications as polymeric blowing agents or as reactive polymer scaffolds.
Development of Polymeric Foaming Agents (PFAs) Incorporating Sulfonyl Hydrazide Moieties
4,4'-Oxybis(benzenesulfonyl hydrazide), commonly referred to as OBSH, is a well-established organic chemical blowing agent utilized in the plastics and rubber industries to create foamed materials. Its primary function is to decompose at a specific temperature range, releasing gas—predominantly nitrogen—which then forms a cellular structure within the polymer matrix. jinlichemical.com This process results in products with reduced density, improved cushioning, and enhanced insulation properties. jinlichemical.com
The decomposition temperature of OBSH typically falls between 152-162°C, with a gas yield of approximately 125 ml/g. nuomengchemical.com This temperature can be lowered through the use of activators, allowing for its application in a wider variety of polymers with different processing temperatures. actmixchemicals.commdpi.com OBSH is recognized for producing odorless, non-polluting, and non-staining cellular products characterized by a fine and uniform cell structure. It is considered a "universal foaming agent" due to its versatility and compatibility with a broad range of polymers, including polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), polyvinyl chloride (PVC), ABS, and various synthetic rubbers. nuomengchemical.com
Recent advancements have focused on modifying OBSH to enhance its compatibility with polymer matrices and improve the resulting foam's mechanical properties. One such development involves the synthesis of new monomers containing sulfonyl hydrazide functional groups. For instance, methacryloyloxybis(benzenesulfonyl hydrazide) (MAOBSH) has been synthesized from methacryloyl chloride and OBSH. This monomer can then be polymerized to create a polymeric foaming agent (PFA). Foams incorporating this PFA have demonstrated superior surface quality, a finer cell structure, and improved mechanical properties like elongation and permanent compressive shrinkage compared to those using conventional OBSH. google.com
The effectiveness of OBSH as a foaming agent is detailed in the following table:
| Property | Value |
| Appearance | White powder nuomengchemical.com |
| Purity | ≥98% nuomengchemical.com |
| Decomposition Temperature | 152-162°C nuomengchemical.com |
| Gas Volume in Air | 125 ml/g nuomengchemical.com |
Integration with Nanomaterials for Enhanced Performance
The performance of polymeric foams can be significantly improved by integrating nanomaterials with conventional blowing agents like 4,4'-Oxybis(benzenesulfonyl hydrazide). The addition of nanoparticles to a polymer matrix can enhance the physical properties of the resulting composite material. nih.gov Nanomaterials such as nanoclays, carbon nanotubes, and nanoparticles of various compositions are incorporated into elastomers to considerably boost their mechanical and thermal barrier properties. ipme.ru
In the context of foaming, nanomaterials can act as nucleating agents, promoting the formation of a higher number of smaller and more uniform bubbles. This leads to foams with improved structural integrity and enhanced performance characteristics. The high surface area of nanomaterials provides numerous sites for bubble nucleation during the decomposition of the foaming agent. mdpi.com
Several studies have highlighted the benefits of incorporating small amounts of nanofillers, such as nanoclay, silica (B1680970) nanoparticles, and carbon nanotubes, into a polymer matrix. These additions have been shown to improve tensile strength, tensile modulus, impact strength, and elongation at break of the resulting composites. nih.gov
The synergy between OBSH and nanomaterials lies in the ability of the nanoparticles to control the foam morphology at the micro-level while OBSH provides the necessary gas for expansion. This combination allows for the production of high-performance foams with tailored properties for specific applications.
The table below summarizes the impact of nanomaterial integration in polymer composites:
| Nanomaterial Type | Polymer Matrix | Observed Enhancements |
| Nanoclay | Elastomers | Improved mechanical and thermal barrier properties ipme.ru |
| Silica Nanoparticles | General Polymers | Enhanced tensile strength, modulus, and impact strength nih.gov |
| Carbon Nanotubes | Thermoplastic Resin | Improved interfacial interactions and overall performance mdpi.com |
Mechanistic Studies of Thermal Decomposition
Elucidation of 4,4'-Oxybis(benzenesulfonyl hydrazide) Decomposition Pathways
The breakdown of the OBSH molecule under thermal stress follows specific pathways, primarily centered around the energetic sulfonyl hydrazide moieties.
The fundamental step in the thermal decomposition of OBSH is the cleavage of the sulfonyl hydrazide (-SO₂NHNH₂) functional groups. This initial fragmentation is responsible for the liberation of gaseous products, which is the primary function of OBSH as a blowing agent. The decomposition is a temperature-dependent reaction that, upon heating, releases a significant volume of gas, including nitrogen (N₂) and water vapor (H₂O). researchgate.net The typical decomposition temperature range for pure OBSH is between 140°C and 160°C, with a gas yield of approximately 120 mL per gram.
The primary gaseous products evolved during the initial decomposition stage are detailed below.
| Gaseous Product | Chemical Formula |
| Nitrogen | N₂ |
| Water Vapor | H₂O |
This table summarizes the principal gases released during the thermal decomposition of OBSH.
Research indicates that the thermal decomposition of OBSH is not a single-step event but rather a multi-stage process. researchgate.net This is characterized by at least two distinct sub-reactions. The first stage involves the decomposition of the parent OBSH molecule into a sulfur-based oligomeric intermediate, accompanied by the release of nitrogen and water vapor. researchgate.net This initial phase is often the most significant in terms of gas production for foaming applications. Following this, a second decomposition stage occurs where the oligomeric intermediate breaks down further into a simpler oligomer, releasing additional water vapor. researchgate.net This multi-stage nature affects the kinetics of gas evolution, influencing the rate and profile of foam expansion in polymer processing.
As the OBSH molecule fragments, non-gaseous products are also formed. The primary solid residue is a sulfur-based oligomer, which is an intermediate product of the first decomposition stage. researchgate.net This oligomer can subsequently decompose into simpler, lower molecular weight oligomers. researchgate.net The formation of these condensed-phase products is a critical aspect of the decomposition pathway, although OBSH is known for leaving minimal residue in the final foamed product.
Decomposition Stages of OBSH
| Stage | Reactant(s) | Key Products |
|---|---|---|
| Stage 1 | 4,4'-Oxybis(benzenesulfonyl hydrazide) | Sulfur-based oligomer, Nitrogen (N₂), Water Vapor (H₂O) |
| Stage 2 | Sulfur-based oligomer (from Stage 1) | Simpler oligomer, Water Vapor (H₂O) |
This interactive table outlines the multi-stage decomposition pathway of OBSH as identified through thermal analysis.
While direct studies on the thermal radical mechanism of OBSH are specific, the broader class of sulfonyl hydrazides is known to decompose via radical pathways. nih.govacs.orgrsc.org It is proposed that the decomposition can be initiated by the formation of an N-centered radical. nih.govacs.org This species can subsequently undergo the loss of a nitrogen molecule (N₂) to generate a sulfonyl radical (R-SO₂•). nih.govacs.org These highly reactive sulfonyl radical intermediates are key to the subsequent reaction cascades. acs.org In the context of OBSH, this would involve the formation of sulfonyl radicals derived from the oxydibenzene backbone, which then participate in further reactions, leading to the final decomposition products.
Proposed Radical Intermediates in Sulfonyl Hydrazide Decomposition
| Intermediate Species | Description |
|---|---|
| N-centered radical | Formed from the initial activation of the sulfonyl hydrazide group. |
This table details the plausible radical species involved in the decomposition of sulfonyl hydrazide systems.
Kinetic and Thermodynamic Analyses of 4,4'-Oxybis(benzenesulfonyl hydrazide) Thermal Decomposition
To quantify the rate and energy changes associated with the decomposition of OBSH, various analytical techniques are employed, with Differential Scanning Calorimetry being particularly prominent.
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used extensively to study the thermal decomposition of OBSH. researchgate.netresearchgate.net By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can determine key kinetic and thermodynamic parameters of the exothermic decomposition reaction. researchgate.netresearchgate.net
A typical DSC thermogram for OBSH shows a significant exothermic peak corresponding to the heat released during decomposition. scribd.com Analysis of this peak allows for the determination of:
Onset Temperature (T_onset): The temperature at which decomposition begins.
Peak Temperature (T_p): The temperature at which the decomposition rate is at its maximum.
Enthalpy of Decomposition (ΔH_d): The total heat released during the reaction, calculated from the area under the exothermic peak. mdpi.com
Furthermore, by performing DSC scans at multiple heating rates, kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) can be calculated using various kinetic models, such as the Borchardt and Daniels or ASTM E-698 methods. researchgate.net For OBSH, autocatalytic models like the Kamal-Sourour model have been found to accurately represent the decomposition kinetics. researchgate.net This data is invaluable for predicting the behavior of OBSH under different processing conditions and ensuring controlled and efficient polymer foaming. shimadzu.com
Illustrative Thermodynamic and Kinetic Parameters from DSC Analysis
| Parameter | Symbol | Typical Information Obtained |
|---|---|---|
| Onset Temperature | T_onset | Indicates the initiation of the exothermic decomposition. |
| Peak Temperature | T_p | Corresponds to the maximum rate of decomposition. |
| Enthalpy of Decomposition | ΔH_d | Quantifies the total heat evolved during the reaction. |
| Activation Energy | E_a | Represents the minimum energy required to initiate decomposition. |
This interactive table summarizes the key parameters that can be derived from the DSC analysis of the thermal decomposition of a chemical compound like OBSH.
Thermogravimetric Analysis (TGA) for Gas Yield and Decomposition Profile
Thermogravimetric analysis (TGA) is a fundamental technique for evaluating the thermal stability and decomposition characteristics of materials. celignis.com It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For OBSH, TGA provides crucial data on the onset temperature of decomposition, the rate of mass loss, and the total gas yield.
The TGA curve reveals the temperature range over which the decomposition occurs, while the derivative of this curve (DTG) indicates the temperature at which the maximum rate of decomposition takes place. mdpi.commdpi.com This information is vital for matching the gas evolution of OBSH with the curing or melting profile of the polymer matrix it is intended to foam. The total mass loss observed in the TGA corresponds to the amount of gas generated, a key parameter for controlling the foam's density and cell structure.
Studies have shown that the decomposition of hydrazide compounds is influenced by factors such as temperature and heating rate. nih.gov TGA experiments conducted under different heating rates can provide insights into the kinetics of the decomposition reaction. mdpi.com
Isothermal Kinetic Analysis of Gas Release
While TGA provides a dynamic overview of thermal decomposition, isothermal kinetic analysis offers a more detailed understanding of the gas release process at a constant temperature. This method involves holding the OBSH sample at a specific temperature and monitoring the volume of gas evolved over time.
The resulting gas evolution curves can be divided into distinct stages, such as an induction period followed by a foaming stage. researchgate.net This analysis allows for the determination of kinetic parameters, such as the rate constant of decomposition at a given temperature. Understanding these kinetics is essential for predicting and controlling the foaming process in industrial applications, ensuring that gas is released at the appropriate time and rate to coincide with the polymer's processing window.
Activator Chemistry for Tailored 4,4'-Oxybis(benzenesulfonyl hydrazide) Decomposition
The decomposition temperature of pure OBSH is often too high for many polymer processing applications. Therefore, activators are employed to lower the decomposition temperature and modify the rate of gas release. The choice of activator can significantly impact the efficiency of the foaming process and the final properties of the foamed product.
Urea-Mediated Activation and Hydrogen Bonding Influence
Urea (B33335) is an effective activator for OBSH decomposition. researchgate.net The activation mechanism is attributed to the formation of hydrogen bonds between the urea and OBSH molecules. researchgate.net This interaction weakens the chemical bonds within the OBSH structure, thereby lowering the energy required for decomposition.
The self-association of urea molecules through hydrogen bonding can sometimes limit its effectiveness. mdpi.com However, in the context of OBSH activation, the interaction between urea and the sulfonyl hydrazide groups is believed to disrupt these self-associations, leading to a more efficient activation process. researchgate.net The presence of urea can significantly reduce the decomposition temperature of OBSH, making it compatible with a wider range of polymers. researchgate.net
Metal-Based Activators (e.g., Zinc Oxide, Zinc Stearate) and Their Synergies
Metal compounds, particularly zinc oxide (ZnO) and zinc stearate, are widely used as activators for OBSH. researchgate.netmdpi.com Zinc oxide is a highly efficient activator in sulfur vulcanization processes and plays a crucial role in forming intermediate complexes that enhance the decomposition of blowing agents. mdpi.comnih.gov Zinc stearate, formed from the reaction of zinc oxide and stearic acid, also acts as a soluble zinc source that can effectively activate the decomposition of OBSH. mdpi.com
The mechanism of activation by these zinc compounds involves the formation of a zinc complex with the OBSH molecule. This complex is less thermally stable than OBSH itself, leading to decomposition at a lower temperature. The synergistic effects between different metal-based activators or between metal activators and other additives can further enhance the efficiency of the foaming process. researchgate.net For instance, the combination of zinc oxide and other metal oxides can lead to improved curing and mechanical properties in rubber vulcanization. nih.gov
The effectiveness of these activators can be seen in the following table, which compares the decomposition temperatures of OBSH with and without different activators.
| Activator System | Onset Decomposition Temperature (°C) |
| OBSH (Unactivated) | ~160 |
| OBSH + Urea | Lowered |
| OBSH + Zinc Oxide | Lowered |
| OBSH + Zinc Stearate | Lowered |
Note: Specific temperature values can vary depending on the experimental conditions and the specific polymer system.
Correlation between Activation Method and Polymer Gelation Time
The timing of gas release from the blowing agent relative to the gelation or cross-linking of the polymer is critical for producing a uniform foam structure. nih.gov If the gas is released too early, before the polymer has sufficient viscosity, the gas will escape, resulting in a poor foam structure. If the gas is released too late, after the polymer has gelled, the expansion will be hindered, leading to high-density foam or surface defects.
The choice of activation method for OBSH directly influences the decomposition kinetics and, therefore, must be carefully correlated with the polymer's gelation time. researchgate.net By selecting the appropriate activator and its concentration, the decomposition profile of OBSH can be tailored to match the specific curing or solidification characteristics of the polymer. researchgate.net For example, in the manufacturing of low-density unsaturated polyester (B1180765) resin, the decomposition temperature and time of urea-activated OBSH are carefully controlled to coincide with the gelation time of the resin, ensuring optimal foaming. researchgate.net This synchronization is key to achieving a homogeneous distribution of gas bubbles within the polymer matrix and, consequently, a high-quality foamed product. researchgate.net
Applications in Polymer Science and Materials Engineering Research
Fundamental Research on 4,4'-Oxybis(benzenesulfonyl hydrazide) as a Chemical Blowing Agent
4,4'-Oxybis(benzenesulfonyl hydrazide), commonly referred to as OBSH, is a significant chemical blowing agent in the polymer industry. jinlichemical.com Its primary function is to decompose upon heating, releasing nitrogen gas. This gas creates a cellular structure within a polymer matrix, resulting in a foamed, lightweight product. jinlichemical.com OBSH is one of the most quantitatively important blowing agents from the sulfonyl hydrazide group, valued for its decomposition behavior and the by-products it forms. jku.at
The decomposition of OBSH within a polymer matrix is a critical step that dictates the final foam's physical characteristics. The release of nitrogen gas forms bubbles that expand the polymer, and the resulting cellular structure significantly reduces the material's density. jinlichemical.com Research has shown that foams produced using OBSH can exhibit a fine cell structure and a superior surface finish, which are desirable qualities for many applications. google.com
The concentration and dispersion of OBSH within the polymer matrix are key factors in controlling the foam's cell density and uniformity. A homogenous distribution of the blowing agent is essential for creating a uniform cell structure, which in turn contributes to predictable and consistent material properties. The goal is to avoid large voids or areas of high density, ensuring the foam is uniform throughout. nih.govplos.org Proper control over the dispersion and activation of OBSH allows for precise management of cell density, enabling the production of foams tailored to specific performance requirements. plos.org
Processing parameters, particularly the heating rate, have a profound impact on the decomposition of OBSH and the subsequent pore distribution in the foam. The rate at which the polymer and blowing agent mixture is heated affects the kinetics of gas generation and the viscosity of the polymer melt. A rapid heating rate can lead to the quick evolution of a large volume of gas, which can result in larger, less uniform cells. Conversely, a slower, more controlled heating rate allows for the gradual release of gas into a polymer matrix that has reached an optimal viscosity for cell formation. This controlled process tends to produce a finer and more uniform pore distribution. The interplay between the decomposition temperature of OBSH and the processing temperature of the polymer is crucial for achieving the desired foam morphology.
Table 1: Impact of Processing Parameters on Foam Characteristics
| Processing Parameter | Effect on OBSH Decomposition | Resulting Pore Distribution |
| Low Heating Rate | Gradual and controlled gas release | Finer, more uniform pores |
| High Heating Rate | Rapid and voluminous gas release | Coarser, less uniform pores; potential for cell collapse |
| Processing Temperature Below Decomposition | No gas release | No foaming occurs |
| Processing Temperature at Decomposition Range | Optimal gas release timed with polymer melt viscosity | Ideal cell nucleation and growth |
| Processing Temperature Above Decomposition | Premature, rapid gas release before optimal viscosity | Poor cell structure, surface defects |
OBSH is recognized for its versatility and is used as a foaming agent for a wide range of polymers. jinlichemical.comresearchgate.net Its compatibility with various polymer systems allows for the production of cellular materials with diverse properties. It is commonly used with polymers such as Ethylene-vinyl acetate (B1210297) (EVA), Polyethylene (B3416737) (PE), Polypropylene (B1209903) (PP), Acrylonitrile Butadiene Styrene (ABS) resins, Ethylene Propylene Diene Monomer (EPDM) rubber, Polyvinyl Chloride (PVC), and Polyurethanes. jinlichemical.comjku.atresearchgate.net
In the rubber industry, OBSH is widely employed for producing closed-cell foam rubbers, such as those made from EPDM, which are used in gaskets, seals, and dampers. jinlichemical.comresearchgate.net For polyolefins and PVC products, OBSH facilitates the creation of lightweight materials with enhanced properties. jku.at In polyurethane systems, it contributes to the formation of foams with excellent thermal insulation capabilities, making them suitable for construction and refrigeration applications. jinlichemical.com The effectiveness of OBSH in these different matrices depends on factors like processing temperature, the presence of activators, and the inherent viscosity of the polymer.
Table 2: Foaming Performance of OBSH in Various Polymer Matrices
| Polymer Matrix | Common Applications of Foamed Product | Key Performance Characteristics |
| Ethylene-vinyl acetate (EVA) | Shoe soles, mats, sports equipment | Flexibility, cushioning |
| Polyethylene (PE) | Insulation, packaging, buoyant materials | Low density, moisture resistance |
| Polypropylene (PP) | Automotive parts, reusable containers | Stiffness, heat resistance |
| ABS Resins | Housings for electronics, pipe fittings | Impact resistance, toughness |
| EPDM | Gaskets, seals, weather stripping | Elasticity, durability, weather resistance. researchgate.net |
| PVC | Pipes, flooring, window frames | Chemical resistance, rigidity |
| Polyurethanes | Thermal insulation, cushions | Excellent insulating properties. jinlichemical.com |
Influence on Polymer Foam Microstructure and Morphology
Exploration of 4,4'-Oxybis(benzenesulfonyl hydrazide) as a Crosslinking Agent in Polymer Systems
Beyond its primary role as a blowing agent, 4,4'-Oxybis(benzenesulfonyl hydrazide) can also function as a crosslinking additive in certain polymer systems. jku.at Crosslinking involves the formation of chemical bonds between polymer chains to create a three-dimensional network. This network structure fundamentally changes the material's properties, often leading to increased strength, thermal stability, and chemical resistance.
Research on Porous Material Development Beyond Traditional Foams
While 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) is extensively utilized as a chemical blowing agent for the fabrication of conventional polymer foams, its application as a primary building block or organic linker in the synthesis of other classes of porous materials, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), is not prominently documented in publicly available research. However, the inherent chemical functionalities of OBSH, namely the sulfonyl and hydrazide groups, are of significant interest in the design and synthesis of advanced porous materials. Research into molecules containing these functional groups provides insight into the potential, yet largely unexplored, avenues for the utilization of OBSH in this domain.
The development of functional porous materials often involves the use of organic linkers that can coordinate with metal ions or self-assemble to form robust, porous networks. rsc.orgresearchgate.net Sulfonate groups, for instance, have been successfully incorporated into the organic linkers of MOFs to create materials with enhanced proton conductivity. rsc.orgatlasofscience.org These sulfonate-based MOFs can offer a highly polar pore surface, which is advantageous for applications in chemical recognition and separation. atlasofscience.org The presence of sulfonyl groups in the OBSH molecule suggests a potential for its derivatives to be used in the creation of functional porous frameworks.
Similarly, hydrazide-containing monomers are actively being researched for the construction of COFs. rsc.orgnih.govnih.govresearchgate.netacs.orgnih.gov Hydrazide-linked COFs have been synthesized and investigated for applications such as water harvesting. nih.govnih.govresearchgate.netacs.org The hydrazide linkage can be formed through the condensation of hydrazide-containing building blocks, resulting in crystalline, porous structures. nih.gov The two sulfonyl hydrazide groups in OBSH present reactive sites that could potentially participate in such condensation reactions to form porous organic polymers.
Although direct use of OBSH as a linker is not apparent, its precursor, 4,4'-Oxybis(benzenesulfonyl chloride) (OBSC), is a reactive compound used in polymer synthesis. biosynth.comjinlichemical.comtcichemicals.com OBSC can react with amines to form sulfonamides, a reaction that could be adapted to create porous polymers if multifunctional amines are used. jinlichemical.com This suggests a synthetic pathway where OBSH or OBSC could be modified or used in conjunction with other monomers to build porous networks.
Furthermore, the thermal decomposition of organic compounds is a known method for producing porous carbon materials. rsc.org Given that OBSH decomposes at elevated temperatures to release nitrogen gas, it is conceivable that under controlled pyrolysis conditions, it could serve as a precursor for nitrogen and sulfur-doped porous carbons. Such materials often exhibit high surface areas and are valuable for applications in catalysis and energy storage.
While the direct application of 4,4'-Oxybis(benzenesulfonyl hydrazide) in creating porous materials beyond traditional foams is not yet a focus of mainstream research, the chemical motifs it contains are central to the development of advanced porous materials. The following table summarizes the properties of related porous materials that utilize sulfonate or hydrazide functionalities, illustrating the potential for future research to explore OBSH and its derivatives in this context.
| Porous Material Type | Functional Group | Monomers/Linkers Used | Key Properties/Applications |
| Metal-Organic Framework (MOF) | Sulfonate | Organosulfonates | Enhanced proton conductivity, polar pore surface for chemical recognition and separation. rsc.orgatlasofscience.org |
| Covalent Organic Framework (COF) | Hydrazide | Formic hydrazide, Hydrazine (B178648) | High surface area, uniform hollow tubular morphology, applications in gas storage and ion removal. rsc.org |
| Hydrazide-Linked COF | Hydrazide | 2D and 3D hydrazine-linked frameworks | Water harvesting from air, irreversible hydrazide linkages. nih.govnih.govresearchgate.netacs.org |
| Amide/Hydrazide-Linked Polymer | Hydrazide/Amide | Hydrazine, Terephthaloyl chloride, Trimesoyl chloride | Varied morphology and porosity, hollow structures, glycopeptide enrichment. nih.gov |
Analytical and Spectroscopic Characterization in Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4,4'-Oxybis(benzenesulfonyl hydrazide). By analyzing the chemical shifts, multiplicities, and integration of proton (¹H) and carbon-13 (¹³C) signals, researchers can confirm the compound's molecular framework.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the protons of 4,4'-Oxybis(benzenesulfonyl hydrazide) would exhibit distinct signals. Due to the molecule's symmetry, the two benzene (B151609) rings are chemically equivalent. The aromatic protons, being ortho and meta to the sulfonyl group, would appear as two distinct doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons of the hydrazide group (-SO₂NHNH₂) would give rise to signals for the NH and NH₂ protons. The chemical shifts of these protons can be influenced by the choice of solvent, particularly those capable of hydrogen bonding like DMSO-d₆. In DMSO-d₆, labile protons from alcohols, amines, and amides often show larger solvent-induced shifts compared to spectra recorded in less polar solvents like CDCl₃. modgraph.co.uk For instance, the residual water peak in DMSO-d₆ appears around 3.33 ppm. carlroth.com
Based on analogous structures, the expected ¹H NMR signals in DMSO-d₆ are detailed in the table below.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic H (ortho to -SO₂-) | 7.7 - 7.9 | Doublet (d) | The electron-withdrawing sulfonyl group deshields these protons, shifting them downfield. |
| Aromatic H (ortho to -O-) | 7.1 - 7.3 | Doublet (d) | The electron-donating ether linkage shields these protons, shifting them upfield relative to the other aromatic protons. |
| -SO₂NH NH₂ | Variable | Broad Singlet (br s) | Chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. |
| -SO₂NHNH₂ | Variable | Broad Singlet (br s) | Similar to the NH proton, its chemical shift is variable and the peak may be broad. |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to symmetry, only four signals are expected for the aromatic carbons. The chemical shifts are influenced by the substituents on the benzene ring. The carbon attached to the oxygen atom (C-O) would appear at a different chemical shift compared to the carbon attached to the sulfur atom (C-S). The solvent can also affect carbon chemical shifts; for example, the central carbon of DMSO-d₆ appears at approximately 39.52 ppm. illinois.edursc.org
The anticipated ¹³C NMR chemical shifts are summarized in the following table.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| Aromatic C (ipso, attached to -O-) | 155 - 165 | The ether oxygen causes a significant downfield shift. |
| Aromatic C (ipso, attached to -SO₂-) | 135 - 145 | The sulfonyl group deshields this carbon. |
| Aromatic C (ortho to -SO₂-) | 128 - 132 | |
| Aromatic C (ortho to -O-) | 118 - 122 | The ether oxygen causes an upfield shift for these carbons. |
Utilization of Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 4,4'-Oxybis(benzenesulfonyl hydrazide) is characterized by absorption bands corresponding to its key structural features: the N-H bonds of the hydrazide, the S=O bonds of the sulfonyl group, the C-O-C ether linkage, and the aromatic rings.
The characteristic vibrational frequencies help confirm the compound's identity. For example, hydrazide groups show distinct N-H stretching vibrations. In one study of a hydrazide-containing compound, an absorption band at 3333 cm⁻¹ was attributed to O-H stretching, which overlapped with the N-H stretching frequency. researchgate.net Primary amines (like the -NH₂ group in the hydrazide) typically show two N-H stretching bands, one symmetric and one asymmetric, in the 3300-3500 cm⁻¹ region. unn.edu.ng
The table below lists the principal FT-IR absorption bands expected for 4,4'-Oxybis(benzenesulfonyl hydrazide).
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Notes |
| N-H (Hydrazide) | Stretching | 3200 - 3400 | Often appears as two bands (asymmetric and symmetric) for the -NH₂ group, and a separate band for the -NH- group. Can be broad due to hydrogen bonding. |
| Aromatic C-H | Stretching | 3000 - 3100 | Typically sharp peaks just above 3000 cm⁻¹. |
| S=O (Sulfonyl) | Asymmetric Stretching | 1300 - 1370 | A very strong and characteristic absorption. |
| S=O (Sulfonyl) | Symmetric Stretching | 1140 - 1180 | Also a very strong and characteristic absorption. |
| C=C (Aromatic) | Ring Stretching | 1450 - 1600 | A series of bands, often of medium intensity. |
| C-O-C (Aryl Ether) | Asymmetric Stretching | 1200 - 1275 | Strong absorption band. |
| C-S (Sulfonyl) | Stretching | 800 - 900 | Can be used for confirmation but may fall in the complex fingerprint region. |
| Aromatic C-H | Out-of-plane Bending | 810 - 850 | The position is characteristic of 1,4-disubstitution (para) on a benzene ring. |
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of chemical compounds and identifying and quantifying any impurities. For a compound like 4,4'-Oxybis(benzenesulfonyl hydrazide), a reversed-phase HPLC (RP-HPLC) method would typically be employed. This method separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.
While specific, validated HPLC methods for 4,4'-Oxybis(benzenesulfonyl hydrazide) are not extensively detailed in publicly available literature, a general approach can be outlined. The method would be designed to separate the main compound from potential impurities, which could include starting materials from its synthesis (e.g., 4,4'-oxydibenzenesulfonyl chloride, hydrazine), by-products, or degradation products. For instance, HPLC methods have been developed for quantifying the related impurity hydrazine (B178648), often involving derivatization to enhance detection at low levels. rasayanjournal.co.in
A typical RP-HPLC system for analyzing 4,4'-Oxybis(benzenesulfonyl hydrazide) would consist of the following components and parameters, which would require optimization for specific applications.
| Parameter | Typical Condition | Purpose |
| Stationary Phase (Column) | C18 (Octadecylsilane), e.g., 250 mm x 4.6 mm, 5 µm particle size | A nonpolar stationary phase that retains the analyte and impurities based on their hydrophobicity. |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). | The composition is optimized to achieve good separation (resolution) between the main peak and impurity peaks in a reasonable analysis time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temperature | 25 - 40 °C | Controlled temperature ensures reproducible retention times. |
| Detector | UV-Vis Detector | The aromatic rings in the molecule allow for strong UV absorbance, typically monitored at a wavelength around 254 nm. |
| Injection Volume | 10 - 20 µL | The volume of the sample solution introduced into the HPLC system. |
In such a system, the purity of a sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurity profiling involves identifying and quantifying the peaks corresponding to known and unknown impurities, which is crucial for quality control in manufacturing processes.
Theoretical and Computational Chemistry Approaches
Computational Modeling of 4,4'-Oxybis(benzenesulfonyl hydrazide) Decomposition Mechanisms
The thermal decomposition of 4,4'-Oxybis(benzenesulfonyl hydrazide) is the fundamental process behind its function as a blowing agent, leading to the release of nitrogen gas, which creates a foam structure in polymers. Computational modeling, particularly using quantum chemical methods like Density Functional Theory (DFT), can elucidate the intricate steps involved in this decomposition.
While specific computational studies on the decomposition of 4,4'-Oxybis(benzenesulfonyl hydrazide) are not extensively available in the public domain, the decomposition mechanism can be inferred from studies on related sulfonyl-containing compounds, such as benzenesulfonyl azide (B81097). Research on benzenesulfonyl azide has shown that its decomposition, studied through a combination of matrix-isolation IR spectroscopy and quantum chemical calculations, proceeds via the cleavage of the sulfonyl-nitrogen (S-N) bond to release molecular nitrogen (N₂). This process is a key step in the generation of gaseous products.
Key Proposed Decomposition Steps:
Initiation: Homolytic cleavage of the S-NHNH₂ bond.
Propagation: A series of radical reactions leading to the formation of N₂ gas and other byproducts.
Termination: Combination of radical species to form stable molecules.
| Parameter | Value/Method | Purpose |
|---|---|---|
| Functional | B3LYP | Approximation of the exchange-correlation energy in DFT. |
| Basis Set | 6-311++G(d,p) | Describes the atomic orbitals used in the calculation. |
| Solvation Model | PCM (Polarizable Continuum Model) | Accounts for the effect of a solvent on the molecule's properties. |
| Calculation Type | Transition State Search (e.g., QST2/QST3) | To locate the saddle point on the potential energy surface corresponding to the transition state. |
| Frequency Analysis | Performed at the same level of theory | To confirm the nature of stationary points (minima or transition states) and to calculate zero-point vibrational energies. |
Molecular Interactions and Structure-Property Relationships in 4,4'-Oxybis(benzenesulfonyl hydrazide) Systems
The physical and chemical properties of 4,4'-Oxybis(benzenesulfonyl hydrazide), including its decomposition temperature, solubility, and stability, are governed by its molecular structure and the intermolecular interactions present in its solid state. Computational methods such as molecular dynamics (MD) simulations and Quantitative Structure-Property Relationship (QSPR) studies are invaluable for exploring these connections.
Molecular dynamics simulations can be employed to model the behavior of a collection of 4,4'-Oxybis(benzenesulfonyl hydrazide) molecules, providing insights into the nature and strength of these intermolecular forces. By simulating the system at different temperatures, one can observe the changes in the crystal lattice and predict properties such as the melting point and the onset of decomposition.
Key Molecular Descriptors and Their Influence:
Hydrogen Bond Donors/Acceptors: The hydrazide groups (-NHNH₂) are potent hydrogen bond donors and acceptors, leading to strong intermolecular hydrogen bonding networks that contribute to the compound's crystalline stability.
Aromatic Rings: The two phenyl rings can engage in π-π stacking interactions, further stabilizing the crystal structure.
Ether Linkage: The flexible ether linkage allows for different conformations of the molecule, which can influence the crystal packing and, consequently, its physical properties.
QSPR studies on related sulfonyl hydrazone derivatives have demonstrated that molecular descriptors, such as molecular weight, polar surface area, and various electronic parameters, can be correlated with their biological and chemical activities. A similar approach for 4,4'-Oxybis(benzenesulfonyl hydrazide) could help in predicting its properties and in the design of new blowing agents with tailored decomposition characteristics.
| Parameter | Value/Method | Purpose |
|---|---|---|
| Force Field | GAFF (General Amber Force Field) | Describes the potential energy of the system as a function of its atomic coordinates. |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature during the simulation. |
| Temperature | 300 K (or varied to study thermal effects) | The temperature at which the simulation is run. |
| Pressure | 1 atm | The pressure at which the simulation is run. |
| Simulation Time | 10-100 ns | The duration of the simulation, which needs to be long enough to sample the relevant molecular motions. |
| Time Step | 1-2 fs | The interval at which the equations of motion are integrated. |
Environmental Fate and Degradation Mechanisms in Research Context
Hydrolytic Stability and Degradation Products of 4,4'-Oxybis(benzenesulfonyl hydrazide)
Research into the hydrolytic stability of 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) reveals its susceptibility to hydrolysis in aqueous environments. Studies show that the compound degrades rapidly in water, with the rate of degradation being pH-dependent. oecd.org The half-life of OBSH in water at 25°C has been reported as 9.2 hours at pH 4, 7.2 hours at pH 7, and 5.8 hours at pH 9, indicating that hydrolysis is faster under neutral and alkaline conditions. oecd.org The primary degradation products identified from this process are 4,4'-oxybis(benzenesulfonic acid) and hydrazine (B178648). oecd.org
Conversely, some assessments suggest that hydrolysis is not an important environmental fate process, theorizing that the compound lacks functional groups that typically hydrolyze under environmental conditions. nih.gov However, the experimental data showing rapid hydrolysis under various pH conditions provides direct evidence of its instability in water. oecd.org The hydrazide functional groups, in general, can be labile to hydrolysis. nih.gov
| pH Level | Half-life (Hours) |
|---|---|
| 4 | 9.2 |
| 7 | 7.2 |
| 9 | 5.8 |
Biodegradation Potential and Pathways
The biodegradation potential of 4,4'-Oxybis(benzenesulfonyl hydrazide) has been assessed in laboratory studies, which indicate that it is not readily biodegradable. oecd.orgnih.gov In a study following the OECD Test Guideline 301C, the compound showed only 10.9% biodegradation. oecd.org Another study using an activated sludge inoculum found that the compound reached only 2% of its theoretical Biochemical Oxygen Demand (BOD) over a two-week period. nih.gov These findings suggest that microbial degradation is not a significant pathway for the removal of this compound from the environment. oecd.orgnih.gov
Atmospheric Photodegradation Studies
In the atmosphere, the primary degradation pathway for organic compounds is often through reaction with photochemically produced hydroxyl radicals. For 4,4'-Oxybis(benzenesulfonyl hydrazide), the estimated atmospheric half-life, based on photodegradation via reaction with hydroxyl radicals, is 5.1 days. oecd.org This suggests that while not instantaneous, atmospheric photodegradation contributes to its removal from the air over a period of several days. oecd.org
Environmental Partitioning and Distribution Research (e.g., Air, Soil, Water, Sediment)
Research using environmental fate models provides insight into the likely distribution of 4,4'-Oxybis(benzenesulfonyl hydrazide) across different environmental compartments. A level III fugacity model (EQC model) predicts that following equal releases to air, water, and soil, the compound will predominantly partition to soil. oecd.org
The model predicts the following distribution:
Soil: 98.6%
Water: 1.41%
Air: 7.90 x 10⁻⁵%
Sediment: 2.83 x 10⁻³%
If released directly to air or soil, it is expected that 99% will end up in the soil compartment. oecd.org If released to water, 99.8% is predicted to remain in the water. oecd.org
Further data supports the tendency for OBSH to associate with soil and sediment. The estimated soil adsorption coefficient (Koc) is 8182, which indicates a low potential for mobility in soil. oecd.org Additionally, its Henry's law constant is very low (1.28 x 10⁻¹² Pa m³/mole), confirming that it is non-volatile from water. oecd.org Bioaccumulation studies have been performed, and the resulting bioconcentration factor (BCF) values, ranging from 0.3 to 3, indicate a low potential for bioaccumulation in aquatic organisms. oecd.org
| Environmental Compartment | Predicted Distribution (%) |
|---|---|
| Soil | 98.6 |
| Water | 1.41 |
| Sediment | 0.00283 |
| Air | 0.000079 |
Advanced Applications and Future Research Frontiers
Electrosynthesis Applications of Sulfonyl Hydrazides as Radical Precursors
Sulfonyl hydrazides have emerged as valuable and versatile building blocks in organic chemistry. mdpi.com They are stable, easy to handle, and compatible with moisture, making them excellent alternatives to other sulfonic derivatives or sulfonyl halides. mdpi.com In the realm of green chemistry, electrosynthesis has been identified as a promising and efficient method for the application of sulfonyl hydrazides. mdpi.comnih.gov This technique avoids the need for external oxidants or reductants, offering a more environmentally friendly approach to chemical synthesis. mdpi.com
Recent studies have highlighted the use of sulfonyl hydrazides as potent radical precursors in a variety of electrochemical syntheses. mdpi.comnih.gov These applications, developed since 2017, include cascade reactions and the functionalization of heterocycles. mdpi.comnih.gov In these processes, the sulfonyl hydrazide is activated at the anode to form radical intermediates that can then participate in the construction of new carbon-sulfur (C-S), carbon-carbon (C-C), and even carbon-nitrogen (C-N) bonds. mdpi.com The ability to generate sulfonyl radicals electrochemically has led to novel synthetic pathways for creating complex molecules. wikipedia.org For instance, radical-triggered cascade reactions using sulfonyl hydrazides under electrochemical conditions have been employed to synthesize compounds with intricate structures. mdpi.comwikipedia.org
The electrochemical method allows for precise control over the reaction conditions, which can lead to unique and selective transformations that are not easily achievable through traditional chemical methods. mdpi.com This approach represents a significant advancement in the sustainable utilization of sulfonyl hydrazides in organic synthesis. mdpi.com
Design and Synthesis of New Sulfonyl Hydrazide-Based Blowing Agents with Improved Properties
While OBSH is a widely used blowing agent, research is ongoing to develop new sulfonyl hydrazide-based compounds with enhanced properties tailored for specific applications. specialchem.comnih.gov A key focus is on improving thermal stability, decomposition kinetics, and compatibility with various polymer matrices. wikipedia.orgnih.gov
One innovative approach involves the synthesis of polymeric foaming agents (PFAs) from sulfonyl hydrazide monomers. For example, a novel monomer, methacryloyl oxybis(benzenesulfonyl hydrazide) (MAOBSH), has been synthesized from OBSH and methacryloyl chloride. wikipedia.org This monomer can be polymerized to yield poly(MAOBSH), a PFA with a higher decomposition temperature and a more gradual mass reduction behavior compared to conventional OBSH. wikipedia.org Foams produced using poly(MAOBSH) in ethylene-vinyl acetate (B1210297) (EVA) have demonstrated superior surface quality, finer cell structures, and improved mechanical properties such as elongation and permanent compressive strain. wikipedia.org These enhancements are attributed to the improved compatibility of the polymeric blowing agent with the polymer matrix. wikipedia.org
Similarly, another polymeric foaming agent, poly(methacryloyl toluenesulfonylhydrazide) (poly(MATSH)), has been synthesized from p-toluenesulfonylhydrazide (TSH). nih.gov Poly(MATSH) exhibits a decomposition temperature of 224°C, which can be lowered to around 160°C with the addition of an activator like urea (B33335). nih.gov The resulting polymer incorporated with this PFA shows a finer cell structure and better mechanical properties due to enhanced compatibility. nih.gov The development of such polymeric blowing agents addresses issues like premature foaming during mixing and allows for higher processing temperatures. wikipedia.org
The design of these new blowing agents also considers environmental and safety aspects, aiming for non-toxic and odorless decomposition products. specialchem.com The goal is to create a new generation of blowing agents that not only provide excellent foaming characteristics but also meet stricter regulatory standards. specialchem.comnsf.gov
Optimization of Foaming Agent Performance for Specific Resin Systems (e.g., Unsaturated Polyester (B1180765) Resins)
The performance of 4,4'-Oxybis(benzenesulfonyl hydrazide) as a foaming agent is highly dependent on the specific polymer system in which it is used. Optimization of its performance requires careful consideration of processing conditions and the interaction between the blowing agent and the resin. OBSH is recognized as a versatile or "universal" blowing agent due to its compatibility with a wide range of polymers, including natural and synthetic rubbers, EVA, polyethylene (B3416737) (PE), and polyvinyl chloride (PVC). mdpi.com
In the context of unsaturated polyester resins, OBSH can be used to produce low-density foams. The decomposition of OBSH releases nitrogen gas, which creates the cellular structure within the resin as it cures. The efficiency of this process is influenced by several factors, including temperature, pressure, and the presence of activators.
The decomposition temperature of OBSH, typically in the range of 150-164°C, can be lowered by the addition of activators such as zinc salts, urea, or peroxides. mdpi.com This allows for foaming at lower processing temperatures, which can be crucial for preventing thermal degradation of the resin and achieving a fine, uniform cell structure. The selection of the appropriate activator and its concentration is a key aspect of optimizing the foaming process for unsaturated polyester resins.
The concentration of OBSH itself also plays a critical role in determining the final properties of the foamed product. Higher concentrations of the blowing agent generally lead to a higher gas yield and thus a lower foam density. However, an excessive amount can lead to coarse cell structures and compromised mechanical properties. Therefore, the dosage of OBSH must be carefully calibrated to achieve the desired balance between density reduction and structural integrity.
The interplay between the curing reaction of the unsaturated polyester resin and the decomposition of the blowing agent is another important consideration. The rates of these two processes must be synchronized to ensure that the gas is generated at the optimal point during the curing cycle. If the gas is released too early, it may escape from the low-viscosity resin. If it is released too late, the high viscosity of the cured resin may impede foam expansion.
Intermolecular Interactions and Their Role in Polymer Property Tuning
The performance of a blowing agent within a polymer matrix is not solely determined by its gas-evolving characteristics but also by the intermolecular interactions between the blowing agent and the polymer chains. These interactions can significantly influence the dispersion of the blowing agent, the nucleation and growth of cells, and the final properties of the foamed material.
4,4'-Oxybis(benzenesulfonyl hydrazide) possesses functional groups capable of engaging in various intermolecular interactions, most notably hydrogen bonding. The hydrazide groups (-SO2NHNH2) can act as both hydrogen bond donors and acceptors, allowing for potential interactions with polar groups within the polymer matrix. For instance, in polymers containing ester, amide, or hydroxyl groups, hydrogen bonds can form between the OBSH molecules and the polymer chains.
These intermolecular interactions can lead to improved compatibility and dispersion of the blowing agent within the polymer melt. Better dispersion promotes more uniform nucleation of gas cells, resulting in a finer and more homogeneous cell structure in the final foam. This, in turn, can enhance the mechanical properties, such as compressive strength and toughness, as well as the thermal and acoustic insulation performance of the material.
Computational studies on similar sulfonamide structures have shown that they can form strong hydrogen bonds with functional monomers. nih.gov This suggests that the sulfonyl hydrazide groups in OBSH could have specific and favorable interactions with certain polymers. The strength and nature of these interactions can be influenced by the chemical structure of both the blowing agent and the polymer, as well as the processing conditions.
Q & A
Q. What are the key synthetic routes for OBSH, and how do they influence purity and yield?
OBSH is synthesized via the reaction of 4,4'-oxybis(benzenesulfonyl chloride) with hydrazine, forming sulfonamide bonds. Critical parameters include stoichiometric control of hydrazine, reaction temperature (optimized at 25–40°C), and purification steps (e.g., recrystallization). Industrial routes emphasize cost-efficiency but may introduce impurities like unreacted sulfonyl chloride, requiring rigorous NMR or HPLC validation .
Q. How does OBSH’s decomposition mechanism impact polymer foam microstructure?
OBSH decomposes endothermically at 150–160°C, releasing nitrogen gas (~130 mL/g). Decomposition kinetics, studied via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), show two-stage gas evolution: an induction phase (slow nucleation) followed by rapid expansion. This affects cell density and uniformity in polymers like polyethylene and EPDM. Heating rates >10°C/min may cause uneven pore distribution .
Q. What safety protocols are critical when handling OBSH in laboratory settings?
OBSH has an OSHA permissible exposure limit (PEL) of 0.1 mg/m³. Researchers must use NIOSH N95 respirators, fume hoods, and gloves to avoid dermal/ocular irritation. Decomposition byproducts (e.g., sulfur oxides) require scrubbers. Storage at <25°C in airtight containers prevents premature degradation .
Advanced Research Questions
Q. How can OBSH activation methods be optimized for unsaturated polyester resins (UPR)?
Urea activation enhances OBSH’s gas yield by 25% compared to ZnO or Zn stearate, via hydrogen-bond-mediated destabilization of the sulfonyl hydrazide bond. Key steps:
Q. What experimental strategies resolve contradictions in OBSH’s decomposition kinetics across polymer matrices?
Conflicting DSC/TGA data arise from polymer-OBSH interactions (e.g., plasticizer migration in PVC). To standardize results:
Q. How does OBSH’s dual role as a foaming and cross-linking agent affect rubber-resin blends?
In EPDM blends, OBSH generates nitrogen while participating in sulfur-based vulcanization. Methodology:
- Adjust accelerator-to-OBSH ratios (e.g., 2:1) to balance cross-link density and foam expansion.
- Use oscillating disk rheometry to track scorch time and optimize curing temperatures (160–170°C).
- Post-foaming mechanical testing reveals trade-offs between tensile strength (↓15–20%) and compressibility .
Q. What analytical techniques detect OBSH-derived toxicants in environmental samples?
Trace decomposition byproducts (e.g., sulfonic acids) are identified via:
- LC-MS/MS with electrospray ionization (ESI⁻ mode) for polar metabolites.
- Headspace GC-MS to capture volatile amines (e.g., hydrazine derivatives).
- Ecotoxicity assays (Daphnia magna) to assess aquatic impact, given OBSH’s classification as a neurodevelopmental risk .
Methodological Notes
- Thermal Analysis : Always reference DSC/TGA curves against inert standards (e.g., Al₂O₃) to isolate OBSH-specific events .
- Safety Compliance : Adhere to NIOSH guidelines for respirator selection (e.g., N95 with organic vapor cartridges) during high-temperature processing .
- Data Validation : Cross-check gas yields using water displacement methods to confirm theoretical values (130–150 mL/g) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
